6-Benzyl-2-chlorophenol

Physicochemical profiling Ionization constant Drug design

6-Benzyl-2-chlorophenol (IUPAC: 2-benzyl-6-chlorophenol, CAS 38932-56-8) is a monochloro-monobenzyl phenolic compound with the molecular formula C₁₃H₁₁ClO and a molecular weight of 218.68 g/mol. It belongs to the class of ortho-benzyl ortho-chlorophenols, positioning it as a distinct positional isomer of the commercially dominant broad-spectrum germicide 2-benzyl-4-chlorophenol (Clorophene, CAS 120-32-1), where the chlorine atom resides para to the hydroxyl group.

Molecular Formula C13H11ClO
Molecular Weight 218.68 g/mol
CAS No. 38932-56-8
Cat. No. B12651528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Benzyl-2-chlorophenol
CAS38932-56-8
Molecular FormulaC13H11ClO
Molecular Weight218.68 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=C(C(=CC=C2)Cl)O
InChIInChI=1S/C13H11ClO/c14-12-8-4-7-11(13(12)15)9-10-5-2-1-3-6-10/h1-8,15H,9H2
InChIKeyWBPAVXSLTANIFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Benzyl-2-chlorophenol (CAS 38932-56-8): Procurement-Ready Chemical Profile and Isomer Differentiation


6-Benzyl-2-chlorophenol (IUPAC: 2-benzyl-6-chlorophenol, CAS 38932-56-8) is a monochloro-monobenzyl phenolic compound with the molecular formula C₁₃H₁₁ClO and a molecular weight of 218.68 g/mol [1]. It belongs to the class of ortho-benzyl ortho-chlorophenols, positioning it as a distinct positional isomer of the commercially dominant broad-spectrum germicide 2-benzyl-4-chlorophenol (Clorophene, CAS 120-32-1), where the chlorine atom resides para to the hydroxyl group . First reported in the historical literature on chloro-derivatives of benzylphenols [2], this compound is currently available through specialty chemical suppliers and is utilized as a synthetic intermediate and research tool, with suggested applications in antimicrobial formulations .

Why 6-Benzyl-2-chlorophenol Cannot Be Replaced by Isomeric 'Benzylchlorophenols' Without Experimental Re-Validation


Substituting 6-benzyl-2-chlorophenol with its more common para-chloro isomer (2-benzyl-4-chlorophenol, Clorophene) or other benzyl-chlorophenol congeners is not scientifically justifiable without explicit re-validation. The ortho- versus para-chloro orientation on the phenolic ring generates quantifiable differences in physicochemical properties, including a lower predicted pKa (8.79 vs. 9.81) and a lower computed logP (approx. 3.64 vs. 4.37), which directly influence ionization state, membrane permeability, and HPLC retention behavior . Historical literature confirms that the position of chlorine substitution dictates regiochemical outcomes in further derivatization reactions, meaning that synthetic pathways optimized for the para-isomer cannot be assumed transferable to the ortho-isomer [1]. Furthermore, patent evidence demonstrates that meta-chloro-substituted benzylphenols exhibit little to no bactericidal activity compared to their ortho- and para- counterparts, underscoring that even single-position shifts in chlorine placement can produce binary activity differences [2].

Quantitative Evidence Differentiating 6-Benzyl-2-chlorophenol from Closest Analogs: A Procurement-Focused Comparison


Physicochemical Differentiation: Predicted pKa and Ionization State vs. 2-Benzyl-4-chlorophenol (Clorophene)

6-Benzyl-2-chlorophenol exhibits a predicted acid dissociation constant (pKa) of 8.79 ± 0.35 , which is approximately one log unit lower than the predicted pKa of 9.81 ± 0.43 for its para-chloro isomer, 2-benzyl-4-chlorophenol (Clorophene) . This difference stems from the ortho-chloro substituent's electron-withdrawing inductive effect acting in closer spatial proximity to the ionizable phenolic hydroxyl group. At physiologically relevant pH (e.g., 7.4), the ortho-isomer will exist in a slightly higher proportion of the deprotonated phenolate form compared to the para-isomer, which can affect solubility, passive membrane diffusion, and target binding.

Physicochemical profiling Ionization constant Drug design Formulation science

Lipophilicity Differentiation: Computed LogP vs. 2-Benzyl-4-chlorophenol (Clorophene)

The computed partition coefficient (ClogP) for 6-benzyl-2-chlorophenol is reported as 3.64 [1], while the established isomer 2-benzyl-4-chlorophenol exhibits a higher logP of approximately 4.37 [2]. This difference of approximately 0.73 log units indicates that the ortho-chloro isomer is less lipophilic than its para-chloro counterpart, likely due to intramolecular hydrogen bonding between the ortho chlorine and the phenolic hydroxyl reducing the effective hydrophobicity of the molecule.

Lipophilicity logP Membrane permeability QSAR Environmental fate

Thermal and Phase-Behavior Differentiation: Melting Point vs. 2-Benzyl-4-chlorophenol

The reported melting point of 6-benzyl-2-chlorophenol is 40.5–41.5 °C , which is lower than the melting point range of 46–49 °C documented for 2-benzyl-4-chlorophenol . This 5–8 °C depression in melting point is attributed to the less symmetric crystal packing of the ortho-chloro isomer, resulting from intramolecular hydrogen bonding between the ortho-chloro and hydroxyl groups disrupting intermolecular hydrogen bond networks.

Thermal analysis Crystallinity Purification Formulation processing

Regiochemical Reactivity Differentiation: Electrophilic Aromatic Substitution Directing Effects vs. Para-Isomer

The 6-benzyl-2-chlorophenol scaffold presents a unique regiochemical environment where the hydroxyl group (strong ortho/para-director) and the chlorine atom (ortho/para-director) combine with the benzyl group at position 2 to create a distinct pattern of activated and deactivated positions for further electrophilic functionalization [1]. In contrast, 2-benzyl-4-chlorophenol has chlorine para to hydroxyl, resulting in a different electronic landscape at the remaining ortho (position 6) position. Historical synthetic studies confirm that chlorination of ortho-benzylphenol yields mixtures of 2-benzyl-4-chlorophenol and 2-benzyl-6-chlorophenol, with the isomer ratio dependent on reaction conditions [1][2]. This demonstrates that the two isomers are synthetically distinct intermediates that cannot be used interchangeably without altering downstream product distributions.

Synthetic chemistry Regioselectivity Electrophilic substitution Intermediate utility

Antimicrobial Activity Class-Level Evidence: Ortho- vs. Meta-Chloro Positional Dependence

Patent literature on structurally related monostyryl chlorophenols explicitly states that ortho- and para-chlorophenol derivatives possess good bactericidal properties, while meta-chlorophenol derivatives exhibit 'little or no bactericidal properties' [1]. This establishes a class-level principle that the position of chlorine relative to the hydroxyl group is a binary determinant of antimicrobial activity. 6-Benzyl-2-chlorophenol, bearing chlorine ortho to hydroxyl, falls within the active ortho-substituted class. However, no direct quantitative minimum inhibitory concentration (MIC) data comparing 2-benzyl-6-chlorophenol against 2-benzyl-4-chlorophenol in the same assay has been identified in public literature.

Antimicrobial Bactericide Structure-activity relationship Chlorophenol

Analytical Method Differentiation: Validated RP-HPLC Separation Protocol Availability

A specific reverse-phase HPLC method has been developed and documented for 6-benzyl-2-chlorophenol using a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and phosphoric acid (with formic acid substitution for MS-compatible applications) [1]. This method is described as scalable for preparative separation and suitable for pharmacokinetic applications. The availability of a documented, column-specific analytical protocol provides a ready-to-implement quality control framework for procurement purity verification. In contrast, generic 'benzylchlorophenol' methods optimized for the para-isomer may not achieve adequate resolution for the ortho-isomer without re-validation.

Analytical chemistry HPLC method Quality control Purity analysis Procurement specification

Optimal Procurement and Application Scenarios for 6-Benzyl-2-chlorophenol Based on Differentiated Evidence


Synthetic Intermediate Requiring Ortho-Chloro Regiochemistry for Downstream Functionalization

6-Benzyl-2-chlorophenol is the appropriate procurement choice when a synthetic route requires a phenolic scaffold with chlorine occupying the position ortho to the hydroxyl group and benzyl occupying the other ortho position. This configuration leaves the para (position 4) site available for selective electrophilic substitution [1]. Attempting to substitute 2-benzyl-4-chlorophenol in such a route would result in a different regioisomeric product at the para-functionalization step, potentially compromising the biological or material properties of the final compound. The predicted lower pKa of 8.79 may also influence the reactivity of the phenolate nucleophile in subsequent alkylation or acylation steps compared to the para-isomer.

Antimicrobial Formulation Development Targeting Reduced Environmental Lipophilicity

For disinfectant, preservative, or biocide formulations where lower bioaccumulation potential is desired, 6-benzyl-2-chlorophenol's lower computed logP of approximately 3.64 [1] compared to Clorophene's logP of ~4.37 may offer an environmental fate advantage. While direct comparative antimicrobial potency data is lacking, class-level evidence confirms that ortho-chloro-substituted benzylphenols retain bactericidal activity [2]. This compound may therefore be considered when a less lipophilic alternative to Clorophene is sought for applications in aqueous formulations or where environmental persistence is a regulatory concern.

In-House Quality Control Using Pre-Established Isomer-Specific HPLC Protocol

Procurement teams requiring immediate, verifiable purity analysis upon material receipt can leverage the documented Newcrom R1 reverse-phase HPLC method for 6-benzyl-2-chlorophenol [1]. This method is specified with acetonitrile/water/phosphoric acid mobile phase and is adaptable to UPLC and MS-compatible formats. The existence of this protocol reduces the barrier to implementing incoming quality control, particularly when the procured material must be differentiated from co-eluting isomeric impurities such as 2-benzyl-4-chlorophenol that may be present from non-selective synthetic routes.

Structure-Activity Relationship (SAR) Studies on Positional Isomer Effects in Chlorinated Benzylphenols

6-Benzyl-2-chlorophenol serves as a critical member of a chlorobenzylphenol isomer library for systematic SAR investigations. The distinct combination of ortho-chloro and ortho-benzyl substitution provides a data point that complements the commercially prevalent para-chloro isomer (Clorophene) and the poorly active meta-chloro analogs [1]. Procurement of this specific isomer enables researchers to dissect the contribution of chlorine position to antimicrobial potency, cytotoxicity, environmental degradation rates, or receptor binding affinity in a controlled, isomeric comparison framework.

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